Cas no 55085-15-9 (2-Ethoxy-4-methoxybenzoic Acid)

2-エトキシ-4-メトキシ安息香酸は、メトキシ基とエトキシ基を有する芳香族カルボン酸誘導体です。分子式C10H12O4、分子量196.20の白色結晶性固体で、有機合成中間体として重要な役割を果たします。特に医薬品や香料の合成において、ベンゼン環上の置換基配置が反応選択性を高める利点があります。エーテル基の電子供与性により求電子置換反応が促進され、官能基変換の多様性に優れています。高い純度(通常98%以上)と安定性を備え、有機溶媒への溶解性が良好なため、実験室規模から工業的製造まで幅広く利用可能です。

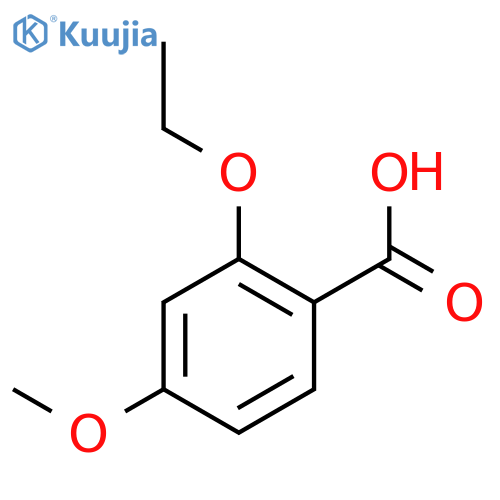

55085-15-9 structure

商品名:2-Ethoxy-4-methoxybenzoic Acid

CAS番号:55085-15-9

MF:C10H12O4

メガワット:196.199883460999

CID:366985

2-Ethoxy-4-methoxybenzoic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-ethoxy-4-methoxy-

- 2-ETHOXY-4-METHOXYBENZOIC ACID

- 2-Aethoxi-4-methoxibenzoesaeure

- 2-Aethoxi-4-methoxi-benzoesaeure

- 2-Aethoxy-4-methoxybenzoesaeure

- 2-Aethoxy-4-methoxy-benzoesaeure

- 2-ethoxy-4-methoxy-benzoic acid

- AG-F-92302

- CTK5A3006

- SureCN1546492

- 2-Ethoxy-4-methoxybenzoic Acid

-

計算された属性

- せいみつぶんしりょう: 196.07356

じっけんとくせい

- PSA: 55.76

2-Ethoxy-4-methoxybenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E937970-50mg |

2-Ethoxy-4-methoxybenzoic Acid |

55085-15-9 | 50mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E937970-25mg |

2-Ethoxy-4-methoxybenzoic Acid |

55085-15-9 | 25mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581268-500mg |

2-Ethoxy-4-methoxybenzoic acid |

55085-15-9 | 98% | 500mg |

¥1155.00 | 2024-05-09 | |

| TRC | E937970-200mg |

2-Ethoxy-4-methoxybenzoic Acid |

55085-15-9 | 200mg |

$ 185.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581268-250mg |

2-Ethoxy-4-methoxybenzoic acid |

55085-15-9 | 98% | 250mg |

¥695.00 | 2024-05-09 |

2-Ethoxy-4-methoxybenzoic Acid 関連文献

-

1. The chemistry of fungi. Part LXV. The structures of ergochrysin A, isoergochrysin A, and ergoxanthin, and of secalonic acids A, B, C, and DJ. W. Hooper,W. Marlow,W. B. Whalley,A. D. Borthwick,R. Bowden J. Chem. Soc. C 1971 3580

-

2. CCVI.—Substitution in resorcinol derivatives. Part II. Bromo-derivatives of β-resorcylaldehyde and their orientationMysore Guru Srinivasa Rao,Collurayana Srikantia,Mysore Sesha Iyengar J. Chem. Soc. 1929 1578

55085-15-9 (2-Ethoxy-4-methoxybenzoic Acid) 関連製品

- 5446-02-6(Methyl 4-methoxysalicylate)

- 134-11-2(2-Ethoxybenzoic acid)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 5896-17-3(2-(Benzyloxy)benzaldehyde)

- 529-75-9(2-Methoxybenzoic acid)

- 50-78-2(Aspirin)

- 579-75-9(2-Methoxybenzoic acid)

- 2065-27-2(Methyl 2,6-dimethoxybenzoate)

- 2100-31-4(2-Propoxybenzoic acid)

- 3686-55-3(Methyl 2-ethoxybenzoate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量